molecular formula C10H9BrN2 B1371746 4-Amino-7-bromo-8-methylquinoline CAS No. 1189106-52-2

4-Amino-7-bromo-8-methylquinoline

Cat. No.: B1371746
CAS No.: 1189106-52-2
M. Wt: 237.1 g/mol
InChI Key: BEYAXBLNXNFZSL-UHFFFAOYSA-N
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Description

4-Amino-7-bromo-8-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and synthetic organic chemistry. The presence of bromine and amino groups in its structure makes it a valuable intermediate in various chemical reactions and synthesis processes.

Biochemical Analysis

Biochemical Properties

4-Amino-7-bromo-8-methylquinoline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels, affecting cellular metabolism. For example, this compound may inhibit certain enzymes involved in the breakdown of metabolic intermediates, leading to an accumulation of these intermediates within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-bromo-8-methylquinoline can be achieved through several methods. One common approach involves the bromination of 8-methylquinoline followed by the introduction of an amino group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The resulting 7-bromo-8-methylquinoline is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and amination processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-bromo-8-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-amino-8-methylquinoline.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: 4-Amino-8-methylquinoline.

    Substitution: Derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

4-Amino-7-bromo-8-methylquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-7-bromo-8-methylquinoline involves its interaction with specific molecular targets and pathways. The presence of the amino and bromine groups allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-7-bromo-6-methylquinoline
  • 4-Amino-8-bromo-2-methylquinoline
  • 4-Amino-7-chloro-8-methylquinoline
  • 7-Bromo-4-chloro-8-methylquinoline

Uniqueness

4-Amino-7-bromo-8-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the amino and bromine groups at specific positions on the quinoline ring enhances its reactivity and potential for various applications. Compared to similar compounds, it may exhibit different biological activities and reactivity profiles, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

7-bromo-8-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYAXBLNXNFZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C(C=CN=C12)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670931
Record name 7-Bromo-8-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-52-2
Record name 7-Bromo-8-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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